molecular formula C8H11NO2 B1356474 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde CAS No. 573720-38-4

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1356474
M. Wt: 153.18 g/mol
InChI Key: MYCMSSGQDMWPFX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a chemical compound with the following characteristics:



  • Molecular Formula : C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>

  • Molecular Weight : Approximately 165.19 g/mol

  • IUPAC Name : 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde



Synthesis Analysis

The synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde can involve various methods, but a common approach might be through condensation reactions . For instance, it could be prepared by reacting 2-methoxyethylamine with an appropriate aldehyde (such as pyrrole-2-carbaldehyde) under suitable conditions.



Molecular Structure Analysis

The molecular structure of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a formyl group (aldehyde) at position 2 and an ethoxy group (2-methoxyethyl) attached to the nitrogen atom. The methoxyethyl group provides solubility and stability.



Chemical Reactions Analysis

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde can participate in various chemical reactions, including:



  • Aldol Condensation : Reacting with other aldehydes or ketones to form β-hydroxyaldehydes or β-hydroxyketones.

  • Reductive Amination : Reacting with primary amines to form secondary amines.

  • Acylation : Reacting with acyl chlorides or anhydrides to form amides.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde would need to be experimentally determined.

  • Solubility : It is likely to be soluble in polar solvents due to the presence of the methoxyethyl group.

  • Stability : The compound should be stable under standard conditions.


Scientific Research Applications

Attachment and Growth of Fibroblast Cells

  • Scientific Field : Biomedical Engineering
  • Application Summary : PMEA is used as a coating material for biomaterials to regulate the adhesion and subsequent behavior of fibroblast cells, which is important for successful tissue regeneration and wound healing .
  • Methods of Application : PMEA analog polymers were synthesized and used to investigate the regulation of fibroblast cell behavior including adhesion, proliferation, migration, differentiation, and collagen production .
  • Results : It was found that certain types of PMEA suppressed cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while others enhanced them .

Antithrombogenicity of PMEA

  • Scientific Field : Biomedical Engineering
  • Application Summary : PMEA is used as an antithrombogenic coating polymer in several sophisticated medical devices such as artificial hearts and lungs, stents, catheters, and dialyzers .
  • Methods of Application : The interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets with PMEA-analogous polymers was investigated by measuring the adhesion strength using single-cell force spectroscopy .
  • Results : It was found that endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .

Safety And Hazards

As with any chemical, safety precautions should be followed during handling. Consult safety data sheets (SDS) for specific information on hazards, storage, and disposal.


Future Directions

Further research could explore:



  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Derivatives : Synthesize derivatives with modified functional groups for specific purposes.


Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and scientific literature for more detailed information. 🧪🔬


properties

IUPAC Name

1-(2-methoxyethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMSSGQDMWPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589891
Record name 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

CAS RN

573720-38-4
Record name 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MO Lederer, M Baumann - Bioorganic & medicinal chemistry, 2000 - Elsevier
Phospholipid-linked ‘advanced glycation end products’ (AGEs) are supposed to play an important role for lipid oxidation in vivo. The identification of the pyrrolecarbaldehyde 1-[2-formyl-…
Number of citations: 30 www.sciencedirect.com

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